Product packaging for 7-Cyano-1,2,3,4-tetrahydroisoquinoline(Cat. No.:CAS No. 149355-52-2)

7-Cyano-1,2,3,4-tetrahydroisoquinoline

Número de catálogo: B127557
Número CAS: 149355-52-2
Peso molecular: 158.2 g/mol
Clave InChI: LJFNUFCUPDECPC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

7-Cyano-1,2,3,4-tetrahydroisoquinoline (7-Cyano-THIQ) is a tetrahydroisoquinoline (THIQ) derivative featuring a cyano (-CN) substituent at the 7-position of the aromatic ring. This compound has garnered attention in medicinal chemistry due to its utility as a precursor in synthesizing bivalent ligands targeting neurological receptors .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2 B127557 7-Cyano-1,2,3,4-tetrahydroisoquinoline CAS No. 149355-52-2

Propiedades

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5,12H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFNUFCUPDECPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436396
Record name 7-Cyano-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149355-52-2
Record name 7-Cyano-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Cyano-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Actividad Biológica

7-Cyano-1,2,3,4-tetrahydroisoquinoline (7-Cyano-THIQ) is a compound that has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties of 7-Cyano-THIQ, focusing on its anticancer, neuroprotective, and antimicrobial activities, supported by recent research findings and case studies.

Chemical Structure and Properties

7-Cyano-THIQ belongs to the tetrahydroisoquinoline class of compounds, which are characterized by a bicyclic structure containing a nitrogen atom. The presence of the cyano group at the 7-position significantly influences its biological activity.

Anticancer Activity

Recent studies have demonstrated that 7-Cyano-THIQ exhibits potent anticancer properties. In a study evaluating various tetrahydroisoquinoline derivatives, 7-Cyano-THIQ showed moderate to strong cytotoxic effects against different cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism
7-Cyano-THIQA5490.155Induces apoptosis and cell cycle arrest at G2/M
7-Cyano-THIQMCF70.170Induces apoptosis and cell cycle arrest at S phase

The compound was found to cause significant apoptosis in both A549 (lung cancer) and MCF7 (breast cancer) cell lines, with flow cytometry revealing a notable increase in apoptotic cells . Additionally, it acts as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation, with an IC50 of 0.149 µM compared to the control drug Roscovitine (IC50: 0.380 µM) .

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives possess neuroprotective properties. For instance, while comparing various derivatives, it was found that some compounds could inhibit glutamate-induced neurotoxicity in primary neuronal cultures. Specifically, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), which shares structural similarities with 7-Cyano-THIQ, demonstrated significant neuroprotection by inhibiting NMDA receptor-mediated excitotoxicity . This suggests that compounds like 7-Cyano-THIQ may also offer neuroprotective benefits through similar mechanisms.

Antimicrobial Activity

The antimicrobial properties of tetrahydroisoquinolines have been explored extensively. A class of compounds derived from this scaffold has shown promising acaricidal activity against various pathogens. For example, certain derivatives exhibited lethal concentrations comparable to standard treatments like ivermectin . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the aromatic ring enhance antimicrobial efficacy.

Case Studies

  • Antitumor Activity : A study highlighted the effects of tetrahydroisoquinoline derivatives on lung and breast cancer cells. The results indicated that compounds structurally related to 7-Cyano-THIQ can significantly inhibit tumor growth and induce apoptosis through specific cell cycle arrest mechanisms .
  • Neuroprotection : In vivo studies demonstrated that certain tetrahydroisoquinoline derivatives could prevent neuronal death induced by excitotoxic agents like glutamate. This suggests potential therapeutic applications for neurodegenerative diseases .

Aplicaciones Científicas De Investigación

Synthesis of 7-Cyano-1,2,3,4-tetrahydroisoquinoline

The synthesis of 7-CN-THIQ typically involves several methodologies that leverage the unique reactivity of tetrahydroisoquinoline derivatives. A notable method includes the use of the Strecker reaction, which allows for the efficient formation of α-cyano tetrahydroisoquinolines with high yields (up to 99%) using TMSCN as a cyano source and KF as a fluoride source . This method not only provides a concise synthetic pathway but also facilitates the introduction of various substituents at different positions on the isoquinoline scaffold.

Biological Activities

Research has highlighted several biological activities associated with 7-CN-THIQ and its derivatives:

  • Antitumor Activity : Compounds derived from tetrahydroisoquinolines exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that 7-CN-THIQ can induce apoptosis in tumor cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
  • Neuropharmacological Effects : The compound has been studied for its interactions with dopamine receptors (D2R and D3R), showing promise as a negative allosteric modulator. This property can be beneficial in treating neurodegenerative diseases and disorders related to dopamine dysregulation, such as Parkinson's disease and schizophrenia .
  • Anti-inflammatory Properties : Tetrahydroisoquinoline derivatives have been reported to possess anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities and Applications

Activity TypeDescriptionReferences
AntitumorInduces apoptosis in cancer cells; effective against multiple cancer types ,
NeuropharmacologyActs as a negative allosteric modulator at D2R; potential for neurodegenerative disorders ,
Anti-inflammatoryInhibits inflammatory pathways; potential treatment for inflammatory diseases ,

Case Study: Neuropharmacological Effects

A study focused on the structural modifications of 7-CN-THIQ analogs demonstrated enhanced binding affinities at D2R and D3R receptors. The lead compound exhibited significant negative cooperativity, suggesting its potential as a therapeutic agent in managing conditions related to dopamine receptor dysfunction .

Comparación Con Compuestos Similares

Comparative Analysis with Analogous THIQ Derivatives

Pharmacological and Toxicological Profiles

Key Observations :

  • Substituent Position Matters: The 7-position substituent (-CN, -Cl, -OCH₃) influences electronic properties and binding affinity. For instance, 6,7-dimethoxy groups enhance β-adrenoceptor interactions , while 7-cyano may favor aromatic stacking in receptor binding .
  • N-Methylation Duality : N-Methyl-THIQ exhibits both neuroprotective (antidepressant-like effects) and neurotoxic (dopaminergic toxicity) behaviors, depending on metabolic context .
  • Halogenated Analogues : 7-Chloro-THIQ serves as a stable intermediate for further functionalization, though its direct bioactivity remains underexplored .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility Spectral Data (¹H NMR Highlights)
7-Cyano-THIQ Not reported Likely polar organic Expected δ ~7.5–8.0 (aromatic H)
7-Chloro-THIQ Not reported Chloroform-soluble δ 7.2–7.4 (C7-Cl deshielding)
Ethyl 7-Trifluoromethyl-THIQ 98–100 DCM/THF δ 4.3 (q, COOCH₂CH₃), δ 2.8 (m, CH₂)
6,7-Dimethoxy-THIQ 120–122 Methanol δ 3.8 (s, OCH₃), δ 6.6 (s, C5-H)

Notes:

  • Limited data for 7-Cyano-THIQ necessitate extrapolation from analogues. The cyano group’s strong electron-withdrawing nature likely reduces basicity compared to methoxy or methyl derivatives.
  • Chloro and trifluoromethyl substituents increase molecular weight and lipophilicity, impacting blood-brain barrier penetration .

Métodos De Preparación

Starting Material Selection

The synthesis often begins with a substituted benzaldehyde derivative. For 7-cyano substitution, 5-cyanobenzaldehyde serves as an ideal precursor, positioning the cyano group ortho to the aldehyde functionality. This alignment ensures proper regiochemistry during cyclization. Alternative routes employ nitro- or halogenated benzaldehydes, followed by post-cyclization cyanation, though these methods introduce additional steps.

Schiff Base Formation

Reaction of 5-cyanobenzaldehyde with ammonia or primary amines generates the corresponding Schiff base. Optimal conditions involve polar aprotic solvents (e.g., N,N-dimethylformamide) at 0–70°C, with a molar ratio of 1:1.0–2.0 (aldehyde:amine). The Schiff base intermediate is isolated via solvent evaporation and used directly in subsequent reductions.

Reductive Amination

Sodium borohydride (NaBH₄) in methanol or ethanol reduces the Schiff base to a secondary amine. Lewis acids like anhydrous calcium chloride (CaCl₂) enhance selectivity by stabilizing intermediates, achieving molar yields >85%. Critical parameters include:

  • Temperature: 10–50°C

  • Molar ratio: 1:1.0–5.0 (Schiff base:NaBH₄)

  • Solvent: Methanol or ethanol

Ring-Closure Strategies

Acid-Catalyzed Cyclization

The secondary amine undergoes cyclization in the presence of Brønsted or Lewis acids. Concentrated sulfuric acid (H₂SO₄) or oxalyl chloride derivatives facilitate intramolecular electrophilic aromatic substitution, forming the tetrahydroisoquinoline core. For 7-cyano derivatives, dichloromethane (CH₂Cl₂) proves effective, minimizing nitrile hydrolysis.

Base-Mediated Pathways

Triethylamine (Et₃N) in dichloromethane promotes deprotonation and nucleophilic attack, particularly when electron-withdrawing groups (e.g., CN) hinder electrophilic reactivity. This method achieves 70–80% yields but requires strict moisture control to prevent byproduct formation.

Late-Stage Cyanation

Sandmeyer Reaction

Aryl diazonium salts derived from 7-amino-1,2,3,4-tetrahydroisoquinoline react with copper(I) cyanide (CuCN) under mild conditions (25–50°C) to install the cyano group. Challenges include competing reduction pathways and the need for exhaustive purification.

Palladium-Catalyzed Cyanation

Buchwald-Hartwig coupling using palladium catalysts (e.g., Pd(OAc)₂) and cyanide sources (e.g., Zn(CN)₂) enables direct cyanation of halogenated intermediates. This method offers superior regiocontrol but demands inert atmospheres and specialized ligands.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (HPLC)
Schiff Base Cyclization5-CyanobenzaldehydeNaBH₄, CaCl₂, H₂SO₄60–7099.8
Sandmeyer Cyanation7-Amino-THIQCuCN, NaNO₂, HCl45–5598.5
Palladium Catalysis7-Bromo-THIQPd(OAc)₂, Zn(CN)₂70–7599.2

THIQ = 1,2,3,4-tetrahydroisoquinoline

Mechanistic Insights and Side Reactions

Nitrile Stability

The cyano group’s susceptibility to hydrolysis mandates pH control during acidification steps. For instance, HCl-mediated workups are conducted at pH 3–4 to prevent conversion to carboxylic acids.

Reduction Byproducts

Over-reduction of the cyano group to a primary amine (–CH₂NH₂) occurs under prolonged exposure to LiAlH₄. Selective reducing agents like NaBH₄ mitigate this risk.

Industrial Scalability and Cost Analysis

Schiff base routes are preferred for large-scale production due to low-cost reagents (e.g., NH₃, NaBH₄) and minimal purification steps. Patent CN112500343B reports a total production cost reduction of 40% compared to palladium-catalyzed methods .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Cyano-1,2,3,4-tetrahydroisoquinoline derivatives, and how do reaction conditions influence yield?

  • Answer : A widely used method involves cyclization of precursors such as substituted benzaldehydes and amines. For example, LiAlH4-mediated reduction of nitrovinyl intermediates in THF (20 hours, room temperature) yields ethylamine derivatives with ~61% efficiency . Optimizing solvent polarity (e.g., ethanol vs. methanol) and catalyst selection (e.g., Pd/C for hydrogenation) can improve yields. Reaction monitoring via TLC or HPLC is critical to isolate intermediates .

Q. How can structural characterization of this compound derivatives be performed to confirm regiochemistry and functional groups?

  • Answer : Combine spectroscopic methods:

  • NMR : 1^1H and 13^{13}C NMR resolve ring substitution patterns (e.g., cyano group at C7) and stereochemistry.
  • X-ray crystallography : Determines absolute configuration, as demonstrated for iodophenyl derivatives (R factor = 0.024) .
  • HRMS : Validates molecular formulas (e.g., C11_{11}H10_{10}N2_2) and isotopic patterns .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in tetrahydroisoquinoline derivatives?

  • Answer :

  • Antiproliferative assays : Use cancer cell lines (e.g., colorectal carcinoma models) with IC50_{50} determination via MTT assays .
  • Receptor binding studies : Radioligand displacement assays for opioid or adrenergic receptors, leveraging rigid conformational analogs .
  • Enzyme inhibition : Fluorescence-based assays (e.g., DPP-IV inhibition) with kinetic analysis .

Advanced Research Questions

Q. How can diastereoselective synthesis of this compound be achieved to control stereochemistry at C1 and C3?

  • Answer : Chiral auxiliaries or asymmetric catalysis are key. For example, (–)-6,7-dimethoxy-THIQ derivatives were synthesized using enantiopure starting materials (e.g., L-DOPA derivatives) and chiral resolution via recrystallization (97% ee) . Stereochemical outcomes depend on solvent polarity and temperature during cyclization .

Q. What strategies resolve contradictions in reported biological activities of 7-substituted tetrahydroisoquinolines across different studies?

  • Answer : Discrepancies may arise from:

  • Cell line variability : Normalize results using multiple lines (e.g., HT-29 vs. HCT-116 for colorectal cancer) .
  • Solubility differences : Use standardized DMSO concentrations (<0.1% v/v) to avoid artifacts .
  • Pharmacokinetic factors : Compare in vitro IC50_{50} with in vivo bioavailability studies (e.g., plasma half-life in murine models) .

Q. How do electronic effects of the cyano group at C7 influence binding affinity in receptor-ligand interactions?

  • Answer : The electron-withdrawing cyano group enhances hydrogen bonding with receptor residues (e.g., Tyr148 in opioid receptors). Computational docking (AutoDock Vina) and MD simulations show a 1.5–2.0 kcal/mol stabilization compared to methoxy or methylsulfonyl analogs . SAR studies suggest replacing cyano with bulkier groups (e.g., CF3_3) reduces affinity due to steric clashes .

Methodological Challenges

Q. What analytical techniques are recommended for detecting trace impurities in synthesized this compound?

  • Answer :

  • HPLC-PDA : Detect UV-active impurities (λ = 254 nm) with C18 columns (acetonitrile/water gradient).
  • LC-MS/MS : Identify byproducts (e.g., des-cyano intermediates) via fragmentation patterns .
  • Elemental analysis : Confirm purity (>98%) by matching calculated vs. observed C/H/N ratios .

Q. How can computational modeling guide the design of this compound analogs with improved metabolic stability?

  • Answer :

  • CYP450 metabolism prediction : Use Schrödinger’s QikProp to identify labile sites (e.g., C3 methoxy groups prone to demethylation) .
  • LogP optimization : Aim for 2.5–3.5 (XlogP) to balance permeability and solubility .
  • Protease stability assays : Simulate gastric fluid (pH 2.0) and liver microsomes to assess degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Cyano-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
7-Cyano-1,2,3,4-tetrahydroisoquinoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.